Ethyl (2-amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Description
Ethyl (2-amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is a triazolopyrimidine derivative characterized by a fused heterocyclic core with a 2-amino group, 5,7-dimethyl substituents, and an ethyl acetate moiety at the 6-position. This compound is structurally related to bioactive triazolopyrimidines, which are known for applications in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
ethyl 2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-4-18-9(17)5-8-6(2)13-11-14-10(12)15-16(11)7(8)3/h4-5H2,1-3H3,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKYNUMRLLTNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N2C(=NC(=N2)N)N=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of compounds related to ethyl (2-amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate in anticancer research. For instance, derivatives of triazolo-pyrimidines have been synthesized and tested for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Some derivatives demonstrated significant potency with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, certain derivatives have shown to inhibit the activity of EGFR and PI3K pathways, which are critical in cancer cell proliferation and survival .
Antimicrobial Properties
Compounds similar to this compound have been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. The specific structural features of the triazolo-pyrimidine core contribute to their biological activity against pathogens.
Agricultural Applications
Herbicides and Pesticides
The triazole moiety is known for its role in agricultural chemistry as a scaffold for developing herbicides and fungicides. Compounds derived from this compound may be explored for their efficacy in pest control due to their ability to interfere with plant growth or pathogen reproduction.
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and traditional organic reactions using readily available starting materials. These synthetic routes allow for the modification of the compound to enhance its biological activity or reduce toxicity.
Case Studies
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to enzymes or receptors, leading to downstream effects.
Comparison with Similar Compounds
Key Observations :
- Ethyl acetate vs.
- Phenoxyethyl propanoate derivatives exhibit significantly higher molecular weights and steric hindrance, which may limit membrane permeability .
Key Observations :
Key Observations :
- Herbicidal activity is prominent in sulfonamide-linked triazolopyrimidines, suggesting the target compound’s 2-amino group could be leveraged for similar applications .
Biological Activity
Ethyl (2-amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C9H13N5O2
- CAS Number : 924868-96-2
- IUPAC Name : this compound
Mechanisms of Biological Activity
This compound exhibits various biological activities which can be categorized as follows:
1. Antimicrobial Activity
Research indicates that compounds with similar triazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains including Neisseria gonorrhoeae and other pathogens. The mechanism often involves interference with bacterial DNA synthesis or inhibition of essential metabolic pathways.
2. Anti-inflammatory Properties
Compounds in the triazolo-pyrimidine class have been studied for their anti-inflammatory effects. For example, related structures have been shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. The specific IC50 values for these compounds often fall below 50 µM, indicating potent activity.
3. Anticancer Potential
There is emerging evidence that triazolo-pyrimidines can act as anticancer agents. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action | IC50 Values |
|---|---|---|---|
| Antimicrobial | Triazolo derivatives | Inhibition of DNA synthesis | < 50 µM |
| Anti-inflammatory | COX inhibitors | Inhibition of COX enzymes | 47 nM (for COX-2) |
| Anticancer | Various derivatives | Induction of apoptosis | Varies by cell type |
Case Study: Anti-inflammatory Activity
A study conducted on pyrazolo[1,5-a]quinazolines demonstrated that certain derivatives exhibited strong anti-inflammatory activity by targeting MAPK pathways. The molecular docking studies indicated high affinity binding to ERK2 and p38α MAPK proteins, suggesting that similar mechanisms may be applicable to this compound .
Preparation Methods
Base-Catalyzed One-Pot Synthesis
The most extensively documented method involves a one-pot reaction of 5-amino-1H-1,2,4-triazole, acetylacetone (2,4-pentanedione), and ethyl acetoacetate under basic conditions. Sodium ethoxide in anhydrous ethanol facilitates deprotonation of the triazole’s amino group, enabling nucleophilic attack on the diketone’s carbonyl carbons. Ethyl acetoacetate contributes the C6 acetoxyethyl side chain through enolate formation.
Key Reaction Parameters
- Molar Ratio : 1:1:1 stoichiometry ensures balanced intermediate formation.
- Temperature : Reflux at 78°C for 6–8 hours achieves 68–74% yields.
- Catalysis : Substituting sodium ethoxide with lemon juice (citric acid) in water–ethanol (8:2) improves atom economy, yielding 82% product.
Mechanistic Insights
- Step 1 : 5-Amino-1H-1,2,4-triazole attacks acetylacetone’s C3 carbonyl, forming a Schiff base.
- Step 2 : Ethyl acetoacetate enolate undergoes Michael addition to the α,β-unsaturated intermediate.
- Step 3 : Intramolecular cyclization generates the triazolo[1,5-a]pyrimidine core, with dimethyl groups at C5/C7 and acetoxyethyl at C6.
Malonic Acid-Mediated Cyclization
Phosphorus Oxyhalide-Assisted Method
Patent EP0444747B1 discloses a halogen-free approach using malonic acid and phosphorus oxychloride (POCl₃) to construct the pyrimidine ring. This method avoids base-induced side reactions and simplifies purification.
Procedure
- Starting Material : N-(3-(((Aryl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amine derivatives pre-functionalized with methyl groups.
- Reagents : Malonic acid (1.2 eq) and POCl₃ (4 eq) heated at 85°C for 3 hours.
- Workup : Quenching with ice water precipitates the product, yielding 76–89%.
Advantages
- Regioselectivity : POCl₃ acts as both cyclization agent and dehydrating agent, directing acetoxyethyl group incorporation at C6.
- Scalability : No chromatographic purification required; recrystallization from ethanol suffices.
Post-Synthetic Functionalization
Esterification of Carboxylic Acid Precursors
Chinese patent CN103232453A outlines a two-step protocol starting from 2-amino-5,7-dimethyltriazolo[1,5-a]pyrimidine-6-carboxylic acid:
- Step 1 : Carbodiimide-mediated activation of the carboxylic acid with N,N′-dicyclohexylcarbodiimide (DCC).
- Step 2 : Ethanolysis with anhydrous ethanol and 4-dimethylaminopyridine (DMAP) catalyst, achieving 91% esterification yield.
Optimization Data
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DMAP | THF | 12 | 91 |
| H₂SO₄ | Ethanol | 24 | 67 |
| Pyridine | DCM | 18 | 58 |
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation reduces reaction times from hours to minutes. A 2017 study demonstrated that irradiating a mixture of 5-amino-1H-1,2,4-triazole, acetylacetone, and ethyl acetoacetate at 120°C for 20 minutes in dimethylformamide (DMF) yields 88% product.
Benefits
- Energy Efficiency : 80% reduction in thermal energy consumption.
- Purity : Reduced side products due to uniform heating.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Three-Component | 68–82 | 6–8 h | High | Excellent |
| Malonic Acid/POCl₃ | 76–89 | 3 h | Moderate | Good |
| Post-Synthetic Ester | 91 | 12 h | Low | Limited |
| Microwave | 88 | 20 min | High | Moderate |
Challenges and Mitigation Strategies
Regiochemical Control
Competing cyclization pathways may yieldtriazolo[4,3-a]pyrimidine isomers. Employing bulky solvents like tert-amyl alcohol suppresses undesired tautomerization, enhancing [1,5-a] selectivity by 23%.
Byproduct Formation
Excessive POCl₃ in malonic acid methods generates phosphorylated byproducts. Limiting POCl₃ to 4 equivalents and adding tertiary amines (e.g., N,N-dimethylaniline) at 5 mol% reduces impurities to <2%.
Q & A
Q. What are the common synthetic routes for Ethyl (2-amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate?
The synthesis typically involves multi-component reactions (MCRs) or stepwise condensation. A robust method employs:
- One-pot MCRs : Reacting 5-amino-1,2,4-triazole derivatives with ethyl acetoacetate and aldehydes in ethanol under reflux, catalyzed by APTS (3-aminopropyltriethoxysilane), yielding regioselective products .
- Stepwise condensation : Refluxing aminotriazoles with diethyl ethoxymethylenemalonate in acetic acid, followed by purification via filtration and washing with cold solvents .
- Regioselective synthesis : Adjusting reaction conditions (e.g., acidic vs. ionic liquid media) to control the position of substituents on the triazolo-pyrimidine core .
Q. Key Considerations :
- Catalyst choice (e.g., TMDP in water/ethanol mixtures improves yield to 85% ).
- Solvent systems (e.g., ethanol for solubility vs. ionic liquids for regiocontrol ).
Q. How is the structural integrity of this compound confirmed experimentally?
Structural validation employs:
- NMR Spectroscopy : and NMR to assign proton environments and carbon frameworks. For example, NMR signals at δ 1.3–1.4 ppm confirm ethyl ester groups, while aromatic protons appear at δ 6.5–8.0 ppm .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., triazole-pyrimidine dihedral angles < 10°) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 285.73 for related analogs ).
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for this compound?
Contradictions often arise from variations in:
- Catalysts : TMDP in water/ethanol yields 85% , while APTS in ethanol yields 78% .
- Reaction Time : Extended reflux (3–6 hours) improves cyclization but risks decomposition.
- Purification Methods : Cold ether washing vs. column chromatography impacts recovery rates .
Q. Methodological Recommendations :
- Reproduce conditions exactly (e.g., solvent ratios, catalyst loading).
- Use TLC and NMR to monitor reaction progress and purity .
Q. What computational methods predict regioselectivity in triazolo[1,5-a]pyrimidine synthesis?
Regioselectivity is modeled via:
- Density Functional Theory (DFT) : Calculates energy barriers for competing pathways (e.g., favoring 5-methyl over 7-methyl substitution due to lower activation energy) .
- Molecular Dynamics (MD) : Simulates solvent effects on transition states (e.g., ionic liquids stabilizing specific intermediates ).
Case Study : Switching from acidic to ionic conditions shifts regioselectivity from 5-methyl-7-phenyl to 7-methyl-5-phenyl derivatives, validated by NMR and DFT .
Q. How does substituent variation affect biological activity in SAR studies?
Key findings from analogs include:
- 5-Methyl/7-Phenyl Groups : Enhance binding to microtubule targets (IC < 100 nM in neurodegenerative models) .
- Ethyl Ester vs. Carboxamide : Ester derivatives show better cell permeability, while carboxamides improve solubility .
- Halogen Substitution : Chlorine at position 5 increases metabolic stability but reduces affinity for CB2 receptors .
Q. Experimental Design :
Q. What analytical strategies resolve overlapping signals in NMR spectra?
For complex spectra:
- 2D NMR : HSQC and HMBC correlate - couplings, resolving ambiguities in aromatic regions .
- Variable Temperature NMR : Heating to 60°C reduces signal broadening caused by rotameric equilibria .
- Decoupling Experiments : Suppress coupling from adjacent protons (e.g., ethyl ester -CH- signals) .
Example : Overlapping H-2 and H-3 protons in dihydro derivatives are resolved using COSY, confirming regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
